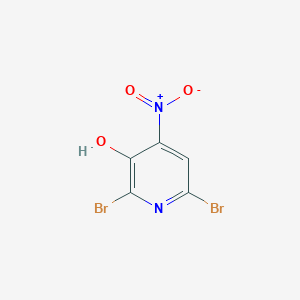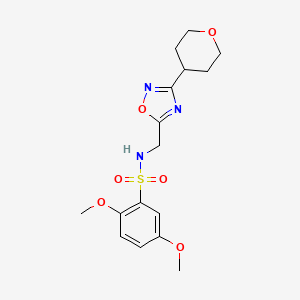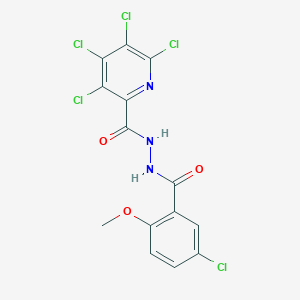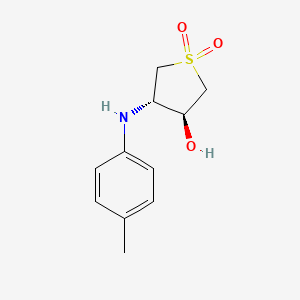
2,6-Dibromo-4-nitropyridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,6-Dibromo-4-nitropyridin-3-ol” is a chemical compound with the CAS Number: 2140305-51-5 . It has a molecular weight of 297.89 and its IUPAC name is 2,6-dibromo-4-nitropyridin-3-ol .
Synthesis Analysis
The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . This method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .Molecular Structure Analysis
The molecular structure of “2,6-Dibromo-4-nitropyridin-3-ol” is represented by the linear formula C5H2Br2N2O3 . The InChI code for this compound is 1S/C5H2Br2N2O3/c6-3-1-2 (9 (11)12)4 (10)5 (7)8-3/h1,10H .Chemical Reactions Analysis
The reaction mechanism involved in the synthesis of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,6-Dibromo-4-nitropyridin-3-ol” include a molecular weight of 297.89 . The density of this compound is predicted to be 2.377±0.06 g/cm3 . The boiling point is predicted to be 373.2±37.0 °C .Aplicaciones Científicas De Investigación
Directive Influence in Nitration Reactions
Research has demonstrated the unique directive influence of the N-oxide group during the nitration of pyridine derivatives, where nitration of certain pyridine N-oxides yields specific nitro compounds. This property is essential for synthesizing nitro derivatives with precise substituent patterns, critical for further chemical transformations and applications in material science and organic synthesis (Hertog, Ammers, & Schukking, 2010).
Molecular Electronics
Another significant application involves the development of programmable molecular diodes driven by charge-induced conformational changes. Such molecules exhibit rectifying behavior and can function as memory devices or nano-actuators, controlled by an external field. This research opens new avenues in the fabrication of molecular electronic devices and circuits (Derosa, Guda, & Seminario, 2003).
Coordination Polymers and Magnetism
The study of stable and metastable coordination polymers of Ni(NCS)2 with 4-aminopyridine reveals complex structures with fascinating magnetic properties. These materials exhibit ferromagnetic exchange and magnetic ordering, suggesting their potential in magnetic storage devices, sensors, and quantum computing (Neumann et al., 2018).
Molecularly Imprinted Polymers (MIPs)
Research on MIPs for amino acid derivatives using different functional monomers demonstrates the selectivity and binding affinity of these polymers for specific substrates. Such MIPs have applications in selective sensing, separation technologies, and targeted drug delivery systems (Scorrano et al., 2011).
Biodegradation of Nitroaromatic Compounds
Studies on the biodegradation of nitroaromatic compounds by microbial systems show promise for environmental remediation. These compounds, often pollutants from industrial and military activities, can be transformed or degraded by specific bacterial and fungal systems, highlighting a sustainable approach to mitigating environmental pollution (Spain, 2013).
Safety And Hazards
Propiedades
IUPAC Name |
2,6-dibromo-4-nitropyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2N2O3/c6-3-1-2(9(11)12)4(10)5(7)8-3/h1,10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJFMOAXTJMHCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Br)Br)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.89 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-4-nitropyridin-3-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6-Dimethyl-2-prop-2-ynylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2887492.png)

![3-{[(3-Methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2887494.png)



![2-(3-fluorophenoxy)-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)propanamide](/img/structure/B2887499.png)
![Methyl 3-[(4-acetyloxybenzoyl)-pyridin-2-ylamino]propanoate](/img/structure/B2887500.png)




![N-[1-(prop-2-enoyl)azetidin-3-yl]cyclobutanecarboxamide](/img/structure/B2887512.png)